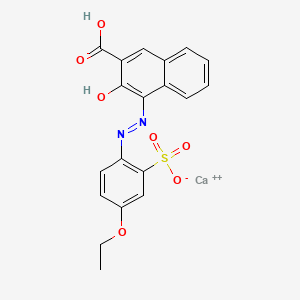
Calcium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intensity. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxy-2-sulfonatophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound. The final product is obtained by precipitating the calcium salt from the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency. The use of automated systems for temperature and pH control is crucial in preventing side reactions and ensuring the stability of the diazonium intermediate.
Chemical Reactions Analysis
Types of Reactions
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Breakdown products such as nitro compounds and carboxylic acids.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and resistance to fading.
Mechanism of Action
The compound exerts its effects primarily through its interaction with light, which is absorbed and reflected by the azo group, resulting in its characteristic color. In biological systems, it can interact with cellular components, aiding in visualization under a microscope. The molecular targets and pathways involved in its action are primarily related to its chemical structure, which allows it to bind to specific sites on proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate
- Disodium 4-[(E)-2-(4-methyl-2-sulfonatophenyl)diazen-1-yl]-3-oxidonaphthalene-2-carboxylate
Uniqueness
Calcium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to its specific ethoxy and sulfonate substituents, which confer distinct solubility and stability properties. These features make it particularly suitable for applications requiring high durability and resistance to environmental factors.
Properties
CAS No. |
84696-58-2 |
|---|---|
Molecular Formula |
C19H15CaN2O7S+ |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
calcium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S.Ca/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-1 |
InChI Key |
RYLQBZRHPUVCHB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















